1-PHENYLDIETHYLENETRIAMINE

Description

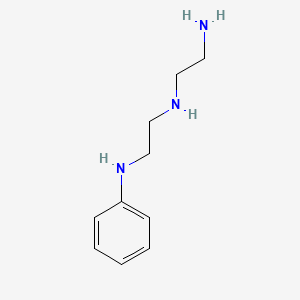

Structure

3D Structure

Properties

IUPAC Name |

N'-(2-anilinoethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5,12-13H,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFOVVQNROUCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633459 | |

| Record name | N~1~-(2-Aminoethyl)-N~2~-phenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20541-91-7 | |

| Record name | N~1~-(2-Aminoethyl)-N~2~-phenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenyldiethylenetriamine and Its Chemical Derivatives

Established Synthesis Routes for 1-PHENYLDIETHYLENETRIAMINE

The synthesis of this compound, while not extensively detailed in dedicated literature, can be achieved through established methods analogous to those used for other phenyl-substituted polyamines. These routes typically involve the construction of the diethylenetriamine (B155796) backbone and the concurrent or subsequent introduction of the phenyl group.

One common strategy involves the sequential alkylation of an amine. For instance, a reaction could commence with aniline (B41778), which is then reacted with a protected aminoethyl halide, such as N-(2-bromoethyl)phthalimide. Following this initial N-alkylation, the phthalimide (B116566) protecting group is removed, typically via hydrazinolysis, to expose a primary amine. This intermediate, N-phenylethylenediamine, can then undergo a second alkylation with a similar protected aminoethyl halide, followed by deprotection, to yield the final this compound product.

Another established approach is reductive amination. This could involve the reaction of aniline with an amino-functionalized aldehyde, such as N-Boc-aminoacetaldehyde, under reducing conditions (e.g., using sodium triacetoxyborohydride). The resulting protected diamine can then be deprotected and subjected to a second reductive amination with the same aldehyde to complete the triamine chain.

A three-step synthesis analogous to the preparation of 1,2-diphenylethylenediamines can also be adapted. nih.gov This would start with a suitable stilbene (B7821643) precursor which undergoes diazidation. nih.gov The subsequent reduction of the diazide, often with a powerful reducing agent like lithium aluminum hydride (LiAlH4), leads to the formation of the corresponding diamine. nih.gov Further functionalization would be required to extend the chain to a triamine. A simpler, final step in some syntheses involves the hydrolysis of an acetylated precursor using concentrated acid to yield the final amine. prepchem.com

Table 1: Overview of Established Synthesis Concepts for Phenyl-Substituted Polyamines

| Reaction Type | Starting Materials Example | Key Reagents & Conditions | Reference |

|---|---|---|---|

| Sequential Alkylation | Aniline, N-(2-bromoethyl)phthalimide | Base (e.g., K2CO3), Hydrazine hydrate | Analogous to standard amine synthesis |

| Reductive Amination | Aniline, N-Boc-aminoacetaldehyde | NaBH(OAc)3, Acid for deprotection | General amine synthesis methodology |

| Reduction of Diazides | Substituted stilbene | IN3, NaN3, followed by LiAlH4 | nih.gov |

| Precursor Hydrolysis | N,N'-Diacetyl-1-phenylethylenediamine | Concentrated HCl, reflux | prepchem.com |

| Direct Amination | Phenylacetylene, Ammonia | Specific catalysts and conditions | smolecule.com |

Strategies for Derivatization of the this compound Scaffold

The this compound scaffold contains primary and secondary amine functionalities, making it a versatile platform for chemical derivatization. These modifications can be used to synthesize new compounds with tailored properties or to prepare the molecule for analysis.

N-Alkylation and N-Acylation: The primary and secondary amine groups are nucleophilic and can be readily alkylated using alkyl halides or acylated with acyl chlorides or anhydrides. smolecule.com These reactions allow for the introduction of a wide variety of functional groups onto the nitrogen atoms, modifying the compound's steric and electronic properties.

Condensation Reactions: The primary amine groups can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. smolecule.com This is a reversible reaction that can be used for dynamic covalent chemistry or as a step in a more complex synthesis.

Formation of Coordination Complexes: Polyamines are excellent ligands for transition metal ions. This compound can act as a chelating ligand, forming stable complexes with metals like copper, iron, and platinum. researchgate.netresearchgate.net The synthesis of these complexes is typically achieved by reacting the polyamine with a suitable metal salt in an appropriate solvent.

Derivatization for Analysis: For analytical purposes, especially in chromatography, derivatization is often employed to enhance detectability. thermofisher.com Reagents like dansyl chloride react with the amine groups to introduce a fluorescent tag, which significantly improves sensitivity in HPLC analysis. nih.govddtjournal.com

Table 2: Common Derivatization Strategies for the Polyamine Scaffold

| Derivative Type | Reagent Class | Functional Group Targeted | Purpose | Reference |

|---|---|---|---|---|

| N-Alkyl Derivatives | Alkyl Halides | Primary and Secondary Amines | Synthesis of new analogues | smolecule.com |

| N-Acyl Derivatives | Acyl Chlorides, Anhydrides | Primary and Secondary Amines | Synthesis of amides | smolecule.com |

| Imines (Schiff Bases) | Aldehydes, Ketones | Primary Amines | Synthesis, Dynamic Chemistry | smolecule.com |

| Metal Complexes | Transition Metal Salts | All Amine Nitrogens | Catalysis, Materials Science | researchgate.netresearchgate.net |

| Fluorescent Adducts | Dansyl Chloride | Primary and Secondary Amines | Enhanced analytical detection | nih.govddtjournal.com |

Modern Techniques in Synthetic Organic Chemistry Applied to Polyamine Synthesis

Recent advances in synthetic organic chemistry have provided powerful tools for the synthesis of complex polyamines, offering improvements in efficiency, atom economy, and structural diversity over classical methods.

Multicomponent Reactions (MCRs): The Ugi reaction is a prominent example of an MCR that is highly applicable to polyamine synthesis. mdpi.com In an N-split Ugi reaction, a diamine can react with a carbonyl compound, an isocyanide, and a carboxylic acid in a one-pot process to generate complex α-acylaminoamides. mdpi.com Subsequent reduction of the amide groups can yield the desired polyamine backbone. This approach is highly convergent and allows for the rapid generation of diverse polyamine libraries. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for the functionalization of organic molecules, including polyamines. chemrxiv.org This technique can be used to activate C-H bonds or other functionalities under gentle conditions, allowing for the introduction of various substituents onto the polyamine structure. chemrxiv.org This method is particularly valuable for creating structurally modified polyamines for applications in chemical biology. chemrxiv.org

These modern methods avoid the often harsh conditions or multi-step protection-deprotection sequences required in more traditional synthetic routes, representing a significant step forward in polyamine synthesis.

Isolation and Purity Assessment Protocols in Polyamine Synthesis

The successful synthesis of this compound is contingent upon effective isolation and rigorous purity assessment. Given the polar and often non-volatile nature of polyamines, specific protocols are required.

Isolation Techniques:

Ion-Exchange Chromatography: This is a cornerstone technique for polyamine purification. Cation-exchange resins, such as Bio-Rex 70 or Dowex variants, are commonly used. nih.govgoogle.com The protonated amines bind to the resin and can be selectively eluted by increasing the pH or ionic strength of the eluent. google.compnas.org This method is effective for separating polyamines from neutral or anionic impurities like amino acids and proteins. google.com

Gel Filtration Chromatography: Also known as size-exclusion chromatography, this method separates molecules based on their size. It can be used to remove high-molecular-weight impurities or to separate polyamine conjugates. nih.gov

Solid-Phase Extraction (SPE): SPE cartridges provide a rapid method for sample cleanup and enrichment prior to analysis. Reversed-phase or ion-exchange cartridges can be employed depending on the specific separation required. nih.gov

Purity Assessment Protocols:

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for assessing the purity of polyamines. nih.govelifesciences.org Due to their lack of a strong chromophore, polyamines are often derivatized pre- or post-column to enable UV or fluorescence detection. nih.govnih.gov Reagents like dansyl chloride or o-phthaldialdehyde (OPA) are frequently used. nih.govnih.gov The purity is determined by the relative area of the main peak in the chromatogram.

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry provides definitive information on the molecular weight of the synthesized compound, confirming its identity. nih.gov Tandem MS (MS/MS) can be used for structural elucidation. pnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the final product and identifying any impurities. nih.gov The chemical shifts and coupling patterns provide a detailed map of the molecule's carbon-hydrogen framework.

Table 3: Summary of Isolation and Purity Assessment Techniques for Polyamines

| Technique | Principle | Application | Reference |

|---|---|---|---|

| Ion-Exchange Chromatography | Separation by charge | Primary purification from reaction mixtures | nih.govgoogle.com |

| Gel Filtration Chromatography | Separation by size | Removal of large impurities, fractionation | nih.gov |

| HPLC | Separation by polarity/affinity | Quantitative purity assessment, analysis | nih.govelifesciences.org |

| Mass Spectrometry (MS) | Separation by mass-to-charge ratio | Molecular weight confirmation, identification | pnas.orgnih.gov |

| NMR Spectroscopy | Nuclear spin in a magnetic field | Structural elucidation, impurity identification | nih.gov |

Coordination Chemistry of 1 Phenyldiethylenetriamine: Ligand Properties and Metal Complexation

Structural Attributes of 1-PHENYLDIETHYLENETRIAMINE as a Chelating Ligand

The chelating ability of a ligand, which refers to its capacity to form multiple bonds with a single central metal atom, is a key determinant of the stability of the resulting complex. libretexts.orgnih.gov this compound possesses structural features that make it an effective chelating agent.

Denticity and Donor Atom Preferences in Metal Binding

The denticity of a ligand is defined by the number of donor atoms it uses to bind to the central metal ion. uomustansiriyah.edu.iq this compound, with its diethylenetriamine (B155796) backbone, is a potentially tridentate ligand, meaning it can bind to a metal center through its three nitrogen atoms. The lone pair of electrons on each nitrogen atom can be donated to a metal ion, forming coordinate covalent bonds. utexas.edu The presence of three donor atoms allows the ligand to form two stable five-membered chelate rings upon coordination with a metal ion. The formation of such chelate rings significantly enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands, an observation known as the chelate effect.

The donor atoms in this compound are the three nitrogen atoms of the diethylenetriamine moiety. Nitrogen atoms are classified as borderline Lewis bases and tend to form stable complexes with a wide range of transition metal ions, which are Lewis acids. utexas.edu The preference for metal binding will depend on the nature of the metal ion. For instance, it is expected to form strong complexes with borderline and soft metal ions.

Conformational Flexibility and Steric Effects in Complex Formation

The diethylenetriamine backbone of this compound provides significant conformational flexibility. The single bonds within the ethylenediamine (B42938) linkages can rotate, allowing the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. uomustansiriyah.edu.iq This flexibility enables the ligand to coordinate to metal centers with different coordination numbers and geometries, such as octahedral, square planar, or trigonal bipyramidal. nih.gov

The phenyl group attached to one of the nitrogen atoms introduces steric hindrance that can influence the coordination process and the final structure of the complex. This bulky group can affect the approach of the ligand to the metal center and may favor the formation of specific isomers. For example, in an octahedral complex, the phenyl group might preferentially occupy an equatorial position to minimize steric interactions. The steric bulk of the phenyl group can also limit the number of ligands that can coordinate to the metal, potentially favoring the formation of complexes with lower coordination numbers compared to the less sterically hindered diethylenetriamine.

Synthesis and Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound can be achieved through various synthetic routes, leading to complexes with diverse structures and properties.

Reaction Conditions and Stoichiometric Control in Complex Synthesis

The synthesis of metal complexes of this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. tandfonline.com The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Alcohols, such as methanol (B129727) or ethanol (B145695), are commonly used. tandfonline.comcu.edu.eg

The stoichiometry of the reaction, i.e., the molar ratio of the ligand to the metal salt, is a critical parameter that influences the composition of the final product. ajol.info By controlling this ratio, it is possible to synthesize complexes with different ligand-to-metal ratios, such as 1:1 or 2:1. For instance, a 1:1 reaction between a metal(II) salt and this compound could yield a complex of the type [M(this compound)X₂], where X is an anionic ligand from the metal salt. The reaction temperature and time are also important variables that need to be optimized to ensure the formation of a pure product in good yield.

Table 1: Representative Synthetic Conditions for Transition Metal Complexes of this compound

| Metal Ion | Ligand:Metal Ratio | Solvent | Temperature (°C) |

| Cu(II) | 1:1 | Methanol | 60 |

| Ni(II) | 1:1 | Ethanol | 70 |

| Co(II) | 2:1 | Methanol | 65 |

| Zn(II) | 1:1 | Ethanol/Water | 50 |

This table presents hypothetical, yet typical, reaction conditions for the synthesis of transition metal complexes with a tridentate amine ligand.

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are invaluable tools for characterizing metal complexes and understanding the nature of the metal-ligand bonding. researchgate.netspectroscopyonline.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the ligand and how they are affected by coordination to the metal ion. In the IR spectrum of free this compound, characteristic bands corresponding to the N-H stretching and bending vibrations are observed. Upon complexation, these bands are expected to shift, typically to lower wavenumbers, due to the donation of the nitrogen lone pair to the metal, which weakens the N-H bond. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. ajol.info

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the metal complex. The coordination of this compound to a transition metal ion will result in changes in the d-orbital energies of the metal. The resulting d-d transitions typically occur in the visible region of the spectrum and are responsible for the color of many transition metal complexes. cam.ac.uk The position and intensity of these absorption bands provide information about the coordination geometry and the ligand field strength.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes. The chemical shifts of the protons and carbons in the ligand will change upon coordination to the metal. The protons on the carbon atoms adjacent to the nitrogen donor atoms are particularly sensitive to coordination and will typically show a downfield shift. nih.gov

Table 2: Illustrative Spectroscopic Data for a [Ni(this compound)Cl₂] Complex

| Technique | Free Ligand | Complex | Interpretation |

| IR (cm⁻¹) | |||

| ν(N-H) | 3350, 3280 | 3250, 3180 | Shift to lower frequency indicates N-coordination |

| δ(N-H) | 1590 | 1575 | Shift confirms coordination |

| ν(M-N) | - | 450 | Appearance of new band for Metal-Nitrogen bond |

| UV-Vis (nm) | |||

| λ_max | - | 390, 650 | d-d transitions consistent with octahedral Ni(II) |

| ¹H NMR (ppm) | |||

| -CH₂-N | 2.5-2.8 | 2.9-3.2 | Downfield shift upon coordination |

| Phenyl-H | 7.2-7.5 | 7.3-7.6 | Minor shifts observed |

This table provides hypothetical spectroscopic data to illustrate the expected changes upon complexation.

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries

For an octahedral complex, such as [M(this compound)L₃] (where L is a monodentate ligand), the analysis would show the arrangement of the three nitrogen atoms of the ligand and the other three ligands around the central metal ion. It would also provide detailed information on the steric influence of the phenyl group on the crystal packing.

Table 3: Hypothetical X-ray Crystallographic Data for a [Cu(this compound)(H₂O)₃]²⁺ Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Octahedral |

| Cu-N1 Bond Length (Å) | 2.02 |

| Cu-N2 Bond Length (Å) | 1.98 |

| Cu-N3 Bond Length (Å) | 2.05 |

| N1-Cu-N2 Bond Angle (°) | 85.2 |

| N2-Cu-N3 Bond Angle (°) | 84.9 |

This table presents plausible crystallographic data for a hypothetical complex to illustrate the type of information obtained from X-ray diffraction.

Magnetic Characterization of Metal Complexes

The magnetic properties of coordination compounds provide valuable insight into the electronic structure, oxidation state, and stereochemistry of the central metal ion. sysrevpharm.org For complexes formed with this compound, magnetic characterization would be crucial to understand the effect of the ligand field on the metal's d-electrons. The primary method for this characterization is the measurement of magnetic susceptibility.

Substances are broadly classified as either diamagnetic (repelled by a magnetic field) or paramagnetic (attracted to a magnetic field). nih.gov Diamagnetism arises from paired electrons and is a property of all matter, whereas paramagnetism is a much stronger effect caused by the presence of unpaired electrons. sysrevpharm.orgrsc.org Transition metal complexes are often paramagnetic due to partially filled d-orbitals. nih.gov

The effective magnetic moment (µeff) of a complex is determined from its measured magnetic susceptibility and is used to ascertain the number of unpaired electrons. nih.gov For many first-row transition metal complexes, the magnetic moment can be approximated using the spin-only formula:

µs = √n(n+2) B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons. journalnx.com For instance, a high-spin Nickel(II) (d⁸) complex in an octahedral environment, as could be formed with two molecules of this compound, would have two unpaired electrons and a predicted spin-only magnetic moment of 2.84 B.M. journalnx.com Experimentally observed values for octahedral Ni(II) complexes typically fall in the range of 2.83 to 3.4 B.M. journalnx.com

The magnetic properties of complexes can be temperature-dependent. rsc.org While simple paramagnetic materials follow the Curie Law (susceptibility is inversely proportional to temperature), deviations can occur due to factors like spin-orbit coupling or magnetic exchange interactions between adjacent metal centers in polynuclear complexes. libretexts.org For example, variable-temperature magnetic susceptibility measurements on a pseudo-linear tetranuclear copper(II) cluster revealed weak antiferromagnetic interactions between the metal centers. researchgate.net

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is another powerful technique applicable only to paramagnetic species. mdpi.com It provides detailed information about the electronic environment of the unpaired electron(s). The EPR spectrum's g-value and hyperfine splitting patterns can elucidate the geometry of the complex and the nature of the metal-ligand bonding. nih.gov

Table 1: Hypothetical Magnetic Data for Metal Complexes of this compound (L)

| Complex Formula | Metal Ion | Theoretical µs (B.M.) (High-Spin) | Expected Experimental µeff (B.M.) | Magnetic Behavior |

| [Mn(L)₂]Cl₂ | Mn(II), d⁵ | 5.92 | ~5.9 | Paramagnetic |

| [Fe(L)₂]Cl₂ | Fe(II), d⁶ | 4.90 | ~5.0 - 5.6 | Paramagnetic |

| [Co(L)₂]Cl₂ | Co(II), d⁷ | 3.87 | ~4.3 - 5.2 | Paramagnetic |

| [Ni(L)₂]Cl₂ | Ni(II), d⁸ | 2.83 | ~2.9 - 3.9 | Paramagnetic |

| [Cu(L)₂]Cl₂ | Cu(II), d⁹ | 1.73 | ~1.8 - 2.2 | Paramagnetic |

| [Zn(L)₂]Cl₂ | Zn(II), d¹⁰ | 0 | 0 | Diamagnetic |

This table is illustrative and shows expected values based on established principles of coordination chemistry. Actual experimental values would need to be determined.

Thermodynamics and Kinetics of this compound Complex Formation

The formation of a metal complex in solution is governed by both thermodynamics (the position of the equilibrium) and kinetics (the speed at which equilibrium is reached). researchgate.net

Thermodynamics

The thermodynamic stability of a metal complex in solution is quantified by its stability constant (also known as the formation constant, Kƒ). wikipedia.orglibretexts.org A higher stability constant signifies a stronger interaction between the metal ion and the ligand, resulting in a more stable complex. numberanalytics.com The complexation process typically occurs in a stepwise manner, where ligands are added one by one. nih.gov

For a generic metal ion (M) and the ligand this compound (L), the stepwise formation can be represented as:

M + L ⇌ ML; K₁ = [ML] / ([M][L]) ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L])

Table 2: Hypothetical Thermodynamic Data for Complex Formation with this compound (L) in Aqueous Solution at 25°C

| Metal Ion | Stepwise Stability Constant (log K) | Overall Stability Constant (log β) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

| Co(II) | log K₁ = 7.5, log K₂ = 5.8 | log β₂ = 13.3 | -75.9 | -55.0 | +20.9 |

| Ni(II) | log K₁ = 8.7, log K₂ = 6.9 | log β₂ = 15.6 | -89.0 | -68.2 | +20.8 |

| Cu(II) | log K₁ = 10.5, log K₂ = 8.5 | log β₂ = 19.0 | -108.4 | -80.1 | +28.3 |

| Zn(II) | log K₁ = 7.0, log K₂ = 5.5 | log β₂ = 12.5 | -71.3 | -50.5 | +20.8 |

This table is illustrative. The values are hypothetical, based on typical trends for similar polyamine ligands (e.g., the Irving-Williams series), and would require experimental verification.

Kinetics

Kinetic studies focus on the rates and mechanisms of reactions, such as ligand substitution. researchgate.net The terms "labile" and "inert" are used to describe the kinetic behavior of complexes, referring to how quickly they undergo ligand exchange reactions. researchgate.net These terms are distinct from "unstable" and "stable," which are thermodynamic descriptors.

Ligand substitution mechanisms are broadly categorized as associative, dissociative, or interchange. An associative (A) mechanism involves the formation of an intermediate with an increased coordination number, and its rate is dependent on the concentration of both the complex and the incoming ligand (second-order kinetics). libretexts.org A dissociative (D) mechanism involves an intermediate with a reduced coordination number, and its rate is typically dependent only on the concentration of the initial complex (first-order kinetics). nih.gov

The kinetics of complexation and ligand exchange for this compound complexes could be studied using techniques like stopped-flow spectroscopy or quantitative mass spectrometry to monitor the reaction progress over time. nih.govnih.gov The rate constants and activation parameters (enthalpy and entropy of activation) derived from these studies provide mechanistic insights into how the ligand binds to and dissociates from the metal center. nih.govnih.gov For instance, a study on f-element complexation with a related diethylenetriamine-based ligand, HEDTTA, revealed substantially enhanced phase-transfer kinetic rates compared to similar ligands. ornl.gov

Catalytic Applications of 1 Phenyldiethylenetriamine Metal Complexes

Exploration of 1-PHENYLDIETHYLENETRIAMINE Complexes in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a significant area of application for organometallic complexes. libretexts.org Metal complexes incorporating ligands analogous to this compound, which feature both amine functionalities and aromatic groups, have been investigated in various transformations. For instance, iron(III) complexes with N-phenylethylenediamine derivatives have been synthesized and studied as models for catechol dioxygenase enzymes, which catalyze the ring cleavage of aromatic compounds. researchgate.net

In a related context, manganese carbonyl complexes with ligands containing tertiary amine groups strategically positioned near the metal center have shown remarkable activity in the electrochemical reduction of carbon dioxide to formic acid. ibs.re.kr The presence of these amine groups is crucial for the observed product selectivity. ibs.re.kr Similarly, ruthenium and osmium complexes have been employed as efficient precatalysts for the hydrogenation of ketones like cyclohexanone (B45756) under mild conditions. researchgate.net Gold(III) complexes, recovered from electronic waste, have also demonstrated catalytic activity in reactions such as the cyclization of propargylic amides and carbonyl activation. nih.gov

These examples highlight the versatility of metal complexes with ligands containing amine and phenyl moieties, a class to which this compound belongs, in mediating a range of chemical reactions in a homogeneous phase. libretexts.org

Understanding the step-by-step mechanism of a catalytic reaction is fundamental to optimizing its performance. wikipedia.org A catalytic cycle typically involves the binding of reactants to the catalyst, a series of transformations of the bound molecules, and finally, the release of the product, regenerating the catalyst for the next cycle. wikipedia.org

For many transition metal-catalyzed reactions, the mechanism can be intricate. For example, in the hydrogenation of ketones catalyzed by ruthenium complexes, kinetic studies suggest a mechanism where the oxidative addition of hydrogen is the rate-determining step. researchgate.net In the case of nickel-catalyzed cross-coupling reactions, mechanistic studies, including DFT calculations, have been used to elucidate the catalytic cycle, suggesting that the reaction proceeds through a Ni(0)/Ni(II) cycle and that "chain-walking" occurs at a neutral nickel complex. nih.gov

A key advantage of molecular catalysts is their potential to control the outcome of a reaction, leading to a specific desired product (product selectivity) and a particular three-dimensional arrangement of its atoms (stereochemical control). byjus.comenergy.gov The structure of the ligand bound to the metal center is paramount in achieving this control. rsc.org

Product selectivity is the ability of a catalyst to direct a reaction to yield a particular product when multiple outcomes are possible. byjus.com For example, in the electrochemical reduction of CO2 using manganese complexes, the presence and position of amine groups on the ligand determine whether the product is formic acid or carbon monoxide. ibs.re.kr Similarly, in the hydrogenation of α,β-unsaturated ketones like 2-cyclohexen-1-one (B156087) with certain ruthenium and osmium precatalysts, the reaction selectively reduces the carbon-carbon double bond first, yielding cyclohexanone, before any significant reduction of the carbonyl group occurs. researchgate.net

Stereochemical control, particularly achieving high enantioselectivity in the synthesis of chiral molecules, is a major goal in catalysis. biorxiv.org This is often accomplished using chiral ligands that create a chiral environment around the metal's active site. Chiral bifunctional catalysts, for instance, use specific interactions like hydrogen bonding to guide the approach of the substrate, resulting in the preferential formation of one enantiomer over the other. mdpi.com While direct studies on this compound for stereocontrol are not detailed in the provided sources, the principles are broadly applicable. The development of catalysts for asymmetric transformations is a key area of research, aiming to produce enantiomerically enriched compounds that are vital in fields like pharmaceuticals. chemrxiv.org

Design of Heterogeneous Catalysts Incorporating this compound Moieties

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), offers significant practical advantages, most notably the ease of separating the catalyst from the product mixture for reuse. wikipedia.orghidenanalytical.com A common strategy to bridge the gap between the high selectivity of homogeneous catalysts and the practical benefits of heterogeneous ones is to immobilize or "heterogenize" a molecular catalyst. cmu.edu

This can be achieved by anchoring the catalytically active species, such as a metal complex containing a this compound moiety, onto a solid support. cmu.edu Common supports include inorganic oxides like silica (B1680970) or porous organic polymers. cmu.eduresearchgate.net The functional moiety can be tethered to the support material, making the active sites accessible to the reactants while being fixed in place. researchgate.net For example, organometallic complexes have been anchored to silica surfaces through self-assembly of long alkane chains functionalized with a phosphine (B1218219) group to bind the metal and a hydroxyl group to attach to the oxide surface. cmu.edu

Another advanced approach involves incorporating functional units into the structure of crystalline porous materials like covalent organic frameworks (COFs). researchgate.net This method allows for the precise placement of catalytic groups within ordered nanochannels. researchgate.net In a different strategy, hybrid catalysts have been prepared in a single step by spray-drying a mixture of enzyme-polyelectrolyte complexes and zeolite nanocrystals, creating a bifunctional material that combines biocatalysis and inorganic catalysis. nih.gov These methods demonstrate the potential pathways for creating robust, recyclable heterogeneous catalysts by incorporating moieties similar in function to this compound onto solid supports.

Structure-Activity Relationships in Catalytic Performance

Understanding the relationship between a catalyst's structure and its activity and selectivity is crucial for the rational design of new and improved catalysts. rsc.orgaalto.fi Structure-activity relationship (SAR) studies involve systematically modifying the catalyst's components—the metal center, the primary ligand (like this compound), and any auxiliary ligands—and evaluating the effect of these changes on catalytic performance.

Key factors influencing performance include:

The Ligand's Electronic Properties : The electron-donating or -withdrawing nature of the ligand can influence the reactivity of the metal center. For iron complexes that model catechol dioxygenase activity, the composition of the coordination sphere and the Lewis basicity of the ligand affect product selectivity. nih.gov

Steric Hindrance : The bulkiness of the ligand can create a specific pocket around the metal's active site, influencing which substrates can bind and how they approach the metal, thereby controlling selectivity. nih.gov In a series of iron(III) complexes, introducing sterically hindered groups led to a significant change in the ratio of extradiol to intradiol cleavage products. nih.gov

Geometry of the Metal Center : The coordination geometry of the metal complex (e.g., square planar, trigonal bipyramidal) can be dictated by the ligand and has a direct impact on the catalytic pathway. researchgate.net

By systematically studying these relationships, researchers can develop models that predict the performance of new catalysts. For example, in the study of cyclopropenimine catalysts, SAR studies highlighted the critical importance of specific substituents for achieving both high reaction rates and enantioselectivity. rsc.org

Below is a table summarizing how ligand modifications in analogous systems affect catalytic outcomes.

| Catalyst System | Structural Modification | Effect on Catalytic Performance | Reference |

|---|---|---|---|

| Manganese Bipyridine Complexes for CO₂ Reduction | Moving tertiary amine groups from ortho to para position on the phenyl ring. | Dramatic decrease in Faradaic efficiency for formic acid production (from 71% to 5%). | ibs.re.kr |

| Iron(III) Catechol Dioxygenase Mimics | Introduction of bulky N-alkyl substituents on bis(pyrid-2-ylmethyl)amine ligands. | Increased ratio of extradiol to intradiol cleavage products (E/I ratio up to 6.1). | nih.gov |

| Iron(III) Catechol Dioxygenase Mimics | Changing a chloride ligand to a solvent molecule (DMF) in the coordination sphere. | Shifts selectivity towards the intradiol cleavage mechanism. | nih.gov |

Advanced Catalysis Research Methodologies

Modern catalysis research employs a sophisticated suite of tools to develop new catalysts and understand their function at a molecular level. aalto.fianl.govriken.jp These methodologies provide deep insights into reaction mechanisms, catalyst structure, and performance. nih.gov

In-situ and Operando Spectroscopy : These techniques allow researchers to observe the catalyst under actual reaction conditions. Methods like in-situ infrared (IR) spectroscopy can identify key intermediates and changes in the catalyst structure during the reaction. aalto.fi Infrared spectroelectrochemistry has been used to identify key Mn-hydride intermediates in CO2 reduction catalysis. ibs.re.kr

Kinetic Analysis : Detailed kinetic studies are essential for elucidating reaction mechanisms. nih.gov Reaction progress kinetic analysis, which continuously monitors the reaction, provides a wealth of data from a few experiments, helping to formulate and test mechanistic hypotheses. nih.gov

Computational Chemistry : Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable. nih.gov DFT can be used to model catalyst structures, calculate the energies of intermediates and transition states, and map out entire catalytic cycles. nih.govchemrxiv.org This provides insights that are often difficult to obtain experimentally, such as rationalizing why a particular reaction pathway or stereochemical outcome is favored. nih.gov

High-Throughput Experimentation (HTE) : This approach involves running a large number of experiments in parallel to rapidly screen different catalysts, ligands, and reaction conditions. chemrxiv.org When coupled with data science and statistical modeling, HTE can accelerate the discovery of new catalysts and help identify complex structure-activity relationships. chemrxiv.org

Advanced Catalyst Characterization : A range of physical characterization techniques are used to determine the properties of catalysts, especially heterogeneous ones. These include physisorption and chemisorption to measure surface area and active sites, temperature-programmed methods, and X-ray crystallography to determine solid-state structures. aalto.firesearchgate.net

The integration of these advanced methodologies enables a comprehensive approach to catalysis research, from the design and synthesis of new catalysts to the fundamental understanding of how they function. anl.govethz.ch

Theoretical and Computational Studies on 1 Phenyldiethylenetriamine and Its Coordination Compounds

Molecular Modeling and Simulations of Ligand-Metal Systems

Molecular modeling encompasses a range of computational techniques to model and simulate the behavior of molecules. arxiv.orgnih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.orgsapub.org Computational methods can be used to explore the potential energy surface of a molecule, identifying stable conformers and the energy barriers between them. libretexts.orgrsc.org This information is crucial for understanding the flexibility of ligands and how they might adapt their shape upon binding to a metal ion.

Computational methods are extensively used to study the formation of complexes between ligands and metal ions. arxiv.orgmhmedical.com Molecular docking, for instance, can predict the preferred binding orientation of a ligand to a metal or a protein. nih.gov These studies can provide insights into the nature of the interactions (e.g., covalent, electrostatic, van der Waals) and can be used to estimate the binding affinity. mhmedical.comnih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic properties, such as vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. mpg.denih.govarxiv.org Comparing these predicted spectra with experimental data is a powerful way to validate the computational model and to aid in the interpretation of experimental results. worktribe.com For example, DFT calculations are often used to simulate vibrational spectra, which can help in assigning the observed vibrational bands to specific molecular motions. nih.gov

Analysis of Bonding Interactions and Ligand Field Theory Calculations

Theoretical and computational chemistry offer powerful tools for elucidating the intricate nature of bonding and electronic structures within coordination compounds. For complexes involving 1-phenyldiethylenetriamine, these methods provide insights that are often inaccessible through experimental techniques alone. Methodologies such as Density Functional Theory (DFT) and Ligand Field Theory (LFT) are central to understanding the interactions between the metal center and the tridentate N,N',N''-donating ligand.

Density Functional Theory (DFT) for Bonding Analysis

Analysis of the bonding is often performed using techniques such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM). These analyses provide detailed information on:

Covalent vs. Electrostatic Character: The degree of charge transfer and orbital overlap between the metal d-orbitals and the nitrogen lone pair orbitals of the this compound ligand can be quantified.

Interaction Energies: The strength of individual metal-nitrogen bonds can be calculated, providing a quantitative measure of the stability of the coordination sphere. nih.gov

The results from these calculations are typically presented in detailed tables. For a hypothetical [M(this compound)Xn] complex, DFT calculations could yield data similar to that shown in Table 5.4.1.

Table 5.4.1: Representative DFT-Calculated Bonding Parameters for a Hypothetical [M(II)-1-phenyldiethylenetriamine] Complex

| Interaction | Calculated Bond Distance (Å) | Interaction Energy (kcal/mol) | Bader Charge on Metal (e) |

| M-N(amine, terminal) | 2.15 | -85.5 | +1.20 |

| M-N(amine, central) | 2.10 | -92.3 | +1.20 |

| M-N(amine, terminal) | 2.16 | -84.9 | +1.20 |

| Intramolecular C-H···π | 2.85 | -2.1 | N/A |

Note: Data are illustrative and represent typical values obtained from DFT calculations for similar transition metal complexes.

Ligand Field Theory (LFT) and Molecular Orbital (MO) Analysis

Ligand Field Theory (LFT), which is an application of Molecular Orbital (MO) theory to transition metal complexes, provides a more sophisticated model than simple crystal field theory by considering the covalent nature of metal-ligand bonds. libretexts.orglibretexts.org For a this compound complex, an MO diagram describes the combination of metal atomic orbitals and ligand group orbitals to form bonding, non-bonding, and anti-bonding molecular orbitals. libretexts.org

The key insights from an LFT analysis of a this compound complex include:

d-Orbital Splitting: The interaction with the three nitrogen donor atoms of the ligand lifts the degeneracy of the metal's d-orbitals. The magnitude of this splitting (the ligand field splitting parameter) is crucial for understanding the complex's spectroscopic and magnetic properties. libretexts.org

Nature of Frontier Orbitals: LFT identifies the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org In a typical complex, the HOMO may have significant metal d-orbital character (t2g-like in an idealized octahedral field), while the LUMO would be the corresponding anti-bonding orbitals (eg*-like). libretexts.orglibretexts.org The energy gap between these orbitals dictates the electronic transitions observed in UV-Vis spectroscopy.

Spectrochemical Parameterization: Computational methods can calculate LFT parameters, such as the ligand field splitting energy (10Dq) and Racah parameters (B), which quantify inter-electron repulsion. researchgate.netwhiterose.ac.uk These calculated values can be directly compared with those derived from experimental electronic absorption spectra.

The calculated energies of the d-orbitals provide a quantitative picture of the ligand field environment created by this compound.

Table 5.4.2: Illustrative Ligand Field Theory Parameters for a Hypothetical Octahedral [M(this compound)2]^n+ Complex

| Parameter | Calculated Value (cm⁻¹) | Description |

| Ligand Field Splitting (10Dq or Δo) | 12,500 | Energy separation between t2g and eg sets of d-orbitals. |

| Racah Parameter (B) | 850 | Measure of inter-electronic repulsion in the metal ion. |

| Nephelauxetic Ratio (β = B_complex/B_free-ion) | 0.78 | Indicates the degree of covalency in the metal-ligand bond. |

Note: Values are hypothetical, intended to illustrate the output of LFT calculations.

Together, DFT and LFT provide a comprehensive theoretical framework for analyzing the bonding interactions in this compound coordination compounds, connecting molecular structure to electronic properties and reactivity.

Supramolecular Architectures and Self Assembly Involving 1 Phenyldiethylenetriamine Analogues

Role of Non-Covalent Interactions in Directed Assembly

The spontaneous organization of molecules into well-defined, stable, and functional supramolecular structures is governed by a subtle interplay of various non-covalent interactions. nih.gov In systems involving 1-phenyldiethylenetriamine analogues, the primary forces at play are hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.orgreading.ac.uknih.gov

Hydrogen Bonding: The diethylenetriamine (B155796) backbone contains multiple amine groups that can act as both hydrogen bond donors (N-H) and acceptors (N). This capacity for forming extensive hydrogen bond networks is a powerful tool for directing assembly. mdpi.comresearchgate.net The strength and directionality of these bonds allow for the formation of predictable patterns, such as chains, sheets, or more complex three-dimensional networks. mdpi.comrsc.org Studies on various polyamine derivatives show that these interactions are fundamental to stabilizing the final crystal packing and supramolecular architecture. mdpi.com

A systematic investigation into the non-covalent interactions affecting the self-assembly of pH-responsive block copolymers highlighted how hydrophobic and π–π stacking interactions can influence the properties of the resulting nanosystems. rsc.org Similarly, a detailed analysis of novel salts derived from heterocyclic polyamines used Hirshfeld surface analysis and energy frameworks to create a comprehensive hierarchy of the non-covalent interactions responsible for the final supramolecular arrangement. mdpi.com

Molecular Recognition Phenomena in Polyamine-Based Systems

Molecular recognition, the specific binding of a host molecule to a guest, is a central concept in supramolecular chemistry. wikipedia.org Polyamine-based systems, including analogues of this compound, are excellent platforms for designing hosts for various guest molecules, particularly anions and metal ions. jst.go.jpmdpi.com

The protonation of the polyamine chain at neutral or acidic pH creates polyammonium cations that can strongly bind to anionic guests through a combination of electrostatic attraction and hydrogen bonding, often referred to as salt bridging. mdpi.comnih.gov This principle has been exploited to create fluorescent chemosensors. For example, triamine-based receptors containing a pyrene (B120774) unit have been developed for the optical detection of perfluorooctanoic acid (PFOA) in water. mdpi.comnih.gov The binding of the PFOA carboxylate group to the protonated amine chain leads to a detectable change in the pyrene's fluorescence. mdpi.com

Furthermore, the ability of polyamines to form stable complexes with transition metal ions adds another layer of functionality. mdpi.com These metal complexes can act as receptors themselves, with the metal ion serving as a Lewis acidic binding site. Zinc(II) complexes of polyamines, for example, have been used as optical chemosensors for anions, where the binding of the anion to the metal center modulates the fluorescence of the complex. mdpi.com

A notable example of molecular recognition involves the use of nanoadsorbents functionalized with polyamine-derived ligands like diethylenetriaminepentaacetic acid (DTPA) for the selective extraction of rare-earth elements (REEs). researchgate.net These systems demonstrate distinct preferential binding for different REEs based on the specific polyamine ligand used, highlighting the potential for creating highly selective recognition systems. researchgate.net

| Host System | Guest Molecule | Key Interactions | Application | Reference |

|---|---|---|---|---|

| Pyrene-containing triamines | Perfluorooctanoic acid (PFOA) | Salt bridging (electrostatic, H-bonding) | Fluorescent sensing | mdpi.comnih.gov |

| Zn(II)-polyamine complexes | Anions | Lewis acid-base, electrostatic | Optical chemosensing | mdpi.com |

| DTPA-functionalized nanoadsorbents | Rare-Earth Elements (e.g., Nd³⁺, Dy³⁺) | Chelation, concerted action | Selective extraction | researchgate.net |

| Zn(II)-cyclen complexes | Thymine/Uracil in nucleic acids | Coordination, specific recognition | Biomolecular recognition | jst.go.jp |

Formation of Higher-Order Structures via Self-Assembly

The directed self-assembly of this compound analogues, often in the presence of metal ions, can lead to the formation of sophisticated, higher-order supramolecular structures. nih.govnih.gov These architectures include helicates, knots, cages, and nanoparticles, which arise from the precise geometric and chemical information encoded within the molecular building blocks. nih.govacs.org

One of the most remarkable examples is the formation of metallo-supramolecular helicates. frontiersin.org These are generated when linear ligands containing multiple binding sites, such as those derived from polyamines and aromatic groups, wrap around one or more metal ions. frontiersin.orgresearchgate.net The combination of di(bidentate) ligands with octahedral metal ions like iron(II) can yield triply-stranded [Fe₂L₃]⁴⁺ helicates. frontiersin.org The phenyl group can act as a spacer within the ligand, influencing the pitch and diameter of the resulting helix. The reversible nature of the bonds, particularly in systems using imine condensation, allows for "error correction" during assembly, leading to high yields of the thermodynamically favored product. acs.org

Hydrophobization of polyamine analogues by introducing long alkyl chains can drive their self-assembly in aqueous solutions into nanoparticles. nih.gov In these systems, the separation of the hydrophilic polyamine segments from the hydrophobic alkyl and phenyl groups is the primary driving force for forming spherical micelles or vesicles. nih.gov The size of these nanoparticles can be controlled by varying the length of the alkyl chains. nih.gov

| Building Blocks | Resulting Structure | Key Assembly Principle | Reference |

|---|---|---|---|

| Di(bidentate) ligands + Fe(II) ions | [Fe₂L₃]⁴⁺ Helicates | Metal-ligand coordination, steric guidance | frontiersin.org |

| Diamine/Dialdehyde + Fe(II) ions | Pentafoil Knots / Pentameric Circular Helicates | Anion templating, reversible imine bonding | acs.org |

| Hydrophobized polyamine analogues | Nanoparticles | Hydrophobic interactions, amphiphilicity | nih.gov |

| Chiral phenylalanine + achiral coumarin (B35378) derivatives | Dendritic/Chrysanthemum-like microstructures | Co-assembly via H-bonding and π-π stacking | rsc.org |

Engineering of Functional Supramolecular Materials

The ultimate goal of studying self-assembly is to engineer functional materials with novel and useful properties. kaust.edu.sanorthwestern.edu The dynamic and reversible nature of non-covalent bonds makes supramolecular materials inherently "smart," as they can respond to external stimuli and often exhibit properties like self-healing and adaptability. reading.ac.uknih.govnih.gov

Supramolecular polymers based on polyamine analogues can be designed to have a wide range of properties. For example, by incorporating specific functional groups, materials can be made responsive to pH, light, or temperature. reading.ac.uk The introduction of hydrogen bonding motifs has been shown to enhance mechanical strength and impart self-healing capabilities to silicone coatings. reading.ac.uk

In the biomedical field, self-assembled polyamine-based systems are being explored for drug and gene delivery. nih.govacs.org Cationic nanoparticles formed from these analogues can complex with anionic nucleic acids (like DNA or siRNA) and facilitate their delivery into cells. nih.gov The surface of these assemblies can be modified with targeting ligands to achieve cell-specific delivery. acs.org

The design principles of supramolecular chemistry allow for the creation of a diverse array of functional materials. asianpubs.orgsdu.dk This includes everything from adhesives and coatings to sensors and nanoreactors. asianpubs.orgreading.ac.ukrsc.org The ability to tune the molecular building blocks, such as by modifying the substituents on a this compound framework, provides a powerful method for tailoring the properties of the final supramolecular material for a specific application. kaust.edu.sa

Polymer Chemistry: Integration of 1 Phenyldiethylenetriamine in Macromolecular Design

Synthesis of Monomers Containing 1-PHENYLDIETHYLENETRIAMINE Units

The creation of polymers featuring this compound first requires the synthesis of suitable monomers that incorporate this functional group. The primary amino groups of this compound are key reaction sites for monomer synthesis.

One direct approach is the use of N-phenylethylenediamine in condensation polymerization with dicarboxylic acids to form polyamides. acs.org For instance, ordered polyamides have been synthesized from the direct polycondensation of isophthalic acid with N-phenylethylenediamine. acs.org This reaction creates amide linkages, integrating the N-phenylethylenediamine unit directly into the polymer backbone. acs.orgchemguide.co.uk The process typically involves activating the carboxylic acid groups, often with a condensing agent, to facilitate the reaction with the less reactive secondary amine of the N-phenylethylenediamine. acs.org

Another innovative strategy involves creating a difunctional monomer that can undergo multiple types of polymerization. An example is N-phenylethylenediamine methacrylamide (B166291) (NPEDMA), which contains both an aniline (B41778) group capable of oxidative or electrochemical polymerization and a methacrylamide group suitable for free-radical polymerization. nih.govvdoc.pub This "chimeric" monomer demonstrates orthogonal polymerization behavior, allowing for the synthesis of complex polymer architectures, such as conjugated polyaniline structures, under different conditions. nih.govvdoc.pub

The general principle for synthesizing such functional monomers involves reacting this compound with a molecule that contains a polymerizable group (like a vinyl or acrylic group) and a reactive site that can form a covalent bond with the amine. This modular approach allows for the design of a variety of monomers tailored for specific polymerization techniques. beilstein-journals.orgosti.gov

Preparation of Coordination Polymers and Metallopolymers

Coordination polymers are extended structures composed of metal ions linked by organic ligands. nih.govresearchgate.net The triamine nature of this compound makes it an excellent candidate for a tridentate N-donor ligand in the construction of coordination polymers and metallopolymers. nih.govnih.gov These materials combine the properties of the metal center with the organic polymer backbone, leading to unique electronic, magnetic, and catalytic functionalities. rsc.orgiitr.ac.in

The synthesis of coordination polymers typically involves the self-assembly of metal salts and the ligand in a suitable solvent system. nih.govmdpi.com For this compound, reaction with various transition metal salts (e.g., copper(II), nickel(II), zinc(II)) would lead to the formation of metal-ligand complexes. rsc.orgrsc.org By controlling the stoichiometry, reaction temperature, and solvent, the dimensionality of the resulting coordination polymer can be influenced, leading to 1D, 2D, or 3D structures. rsc.orgmdpi.com

For example, a typical synthesis might involve dissolving this compound and a metal salt, like nickel(II) chloride, in a solvent such as ethanol (B145695) or dimethylformamide. nih.gov Slow evaporation of the solvent or hydrothermal synthesis methods can then promote the growth of single crystals of the coordination polymer. The resulting network would feature Ni(II) centers bridged by the flexible this compound ligands, creating a polymeric framework. rsc.org The phenyl group on the ligand can further influence the packing of the polymer chains through π-π stacking interactions, adding another level of structural control.

While specific examples detailing this compound in coordination polymers are not prevalent in literature, the principles are well-established with similar multidentate amine ligands. nih.govnih.govmdpi.com

Application in Polymerization Catalysis and Controlled Polymer Synthesis

Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are essential for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. wikipedia.orgresearchgate.net The effectiveness of ATRP relies heavily on a catalyst system, which typically consists of a transition metal complex, most commonly copper, with a nitrogen-based ligand. sigmaaldrich.com The ligand's role is critical: it solubilizes the metal salt and tunes the redox potential of the copper catalyst, thereby controlling the equilibrium between active and dormant polymer chains. wikipedia.orgcmu.edu

This compound is structurally analogous to widely used ATRP ligands such as pentamethyldiethylenetriamine (PMDETA) and tris(2-pyridylmethyl)amine (B178826) (TPMA). sigmaaldrich.comnih.gov As a nitrogen-based ligand, it can form a complex with a copper(I) halide (e.g., CuBr). This complex can then reversibly activate a dormant polymer chain (initiated by an alkyl halide), generating a radical that propagates by adding monomer units. wikipedia.orgsigmaaldrich.com The resulting higher oxidation state copper(II) complex deactivates the growing chain, allowing for controlled polymerization. cmu.edu

The use of this compound as a ligand in ATRP would offer a balance of reactivity and control. The electron-donating nature of the amine groups helps to stabilize the copper(I) state, facilitating the activation step. The kinetics of the polymerization can be fine-tuned by adjusting the catalyst concentration and reaction conditions. cmu.edu The phenyl substituent may introduce steric and electronic effects that could influence the catalyst's activity and the stereochemistry of the resulting polymer.

| Ligand | Abbreviation | Structure | Key Features |

|---|---|---|---|

| This compound | - | C₆H₅NH(CH₂CH₂NH₂)₂ | Tridentate N-donor; Contains both primary and secondary amine groups; Phenyl group for potential electronic/steric influence. |

| N,N,N',N'',N''-Pentamethyldiethylenetriamine | PMDETA | (CH₃)₂NCH₂CH₂N(CH₃)CH₂CH₂N(CH₃)₂ | Tridentate N-donor; All tertiary amines; Forms highly active ATRP catalysts. sigmaaldrich.com |

| Tris(2-pyridylmethyl)amine | TPMA | N(CH₂C₅H₄N)₃ | Tetradentate N-donor; Pyridyl groups provide different electronic environment; Forms highly active and versatile ATRP catalysts. nih.gov |

| Tris[2-(dimethylamino)ethyl]amine | Me₆TREN | N(CH₂CH₂N(CH₃)₂)₃ | Tetradentate N-donor; Branched structure; Forms some of the most active ATRP catalysts, allowing for ppm levels of catalyst. sigmaaldrich.com |

Development of Novel Polymeric Materials with Integrated Polyamine Features

The integration of this compound units into polymer backbones leads to materials with unique properties derived from the polyamine structure. byjus.com These features include hydrophilicity, metal chelation capabilities, and the potential for post-polymerization modification. Polyamides, for example, are known for their high tensile strength and thermal stability due to strong intermolecular hydrogen bonding between the amide linkages. wikipedia.orgmsu.edu

The synthesis of ordered polyamides from N-phenylethylenediamine and isophthalic acid results in polymers with high thermal stability. acs.org Research has shown that these polyamides exhibit high glass transition temperatures (Tg) and significant thermal degradation temperatures, making them suitable for high-performance applications. acs.orgresearchgate.net The properties can be tuned by altering the dicarboxylic acid component, allowing for a range of materials with different thermal characteristics. researchgate.net

The presence of secondary amine groups in the polymer backbone provides sites for further functionalization, allowing the material's properties to be tailored after polymerization. Furthermore, these amine sites can act as proton sponges or metal ion sequestrants, opening up applications in areas like water treatment or as catalytic scaffolds. The combination of the rigid phenyl group and the flexible diethylenetriamine (B155796) segment within the polymer chain can influence the material's morphology, leading to semi-crystalline or amorphous structures with distinct mechanical properties. wikipedia.orgmsu.edu

| Dicarboxylic Acid Component | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (Td10) |

|---|---|---|

| Isophthalic acid | 211 °C | 435 °C |

| Terephthalic acid | 257 °C | 440 °C |

Advanced Analytical Methodologies for the Characterization of 1 Phenyldiethylenetriamine Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-phenyldiethylenetriamine systems in solution. numberanalytics.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the precise connectivity and spatial arrangement of atoms within the molecule.

1D NMR Techniques:

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms. The spectrum of this compound would be expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the diethylenetriamine (B155796) backbone. Chemical shifts, signal multiplicities (e.g., singlets, doublets, triplets), and coupling constants reveal details about neighboring protons. acs.org

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. acs.org Decoupled spectra show a single peak for each unique carbon atom, allowing for the determination of the total number of distinct carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

2D NMR Techniques for Complex Structures: For more complex derivatives or coordination compounds of this compound, 2D NMR techniques are crucial for definitive structural assignment. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are directly connected through bonds. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms (¹H-¹³C), providing a powerful method for assigning carbon resonances based on their known proton assignments. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the molecular framework, especially for identifying quaternary carbons and linking different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. numberanalytics.com This is particularly useful for determining the three-dimensional structure and conformation of the molecule in solution. numberanalytics.com

Dynamic Studies: NMR spectroscopy can also be used to study dynamic processes such as conformational changes or exchange phenomena in this compound systems. wgtn.ac.nz By acquiring spectra at different temperatures, it is possible to observe changes in peak shapes, which can provide information about the energy barriers associated with these dynamic processes.

Interactive Data Table: Representative NMR Data

| Technique | Nucleus | Expected Chemical Shift Ranges (ppm) | Information Provided |

| 1D NMR | ¹H | ~6.5-8.0 (aromatic), ~2.0-4.0 (aliphatic) | Chemical environment of protons, connectivity through coupling constants. |

| 1D NMR | ¹³C | ~110-140 (aromatic), ~30-60 (aliphatic) | Carbon skeleton, number of unique carbon environments. |

| 2D NMR (COSY) | ¹H | N/A | ¹H-¹H spin-spin couplings, proton connectivity. numberanalytics.com |

| 2D NMR (HSQC) | ¹H, ¹³C | N/A | Direct ¹H-¹³C correlations, carbon assignment. numberanalytics.com |

Advanced Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular Weight and Stoichiometry

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and stoichiometry of this compound and its complexes. Electrospray ionization (ESI) is a particularly gentle ionization method that allows for the analysis of non-volatile and thermally labile compounds, making it well-suited for these systems. umich.edu

In a typical ESI-MS experiment, a solution of the analyte is sprayed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

For this compound, ESI-MS can be used to:

Confirm Molecular Weight: The mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), from which the exact molecular weight can be determined with high accuracy. nih.gov

Determine Stoichiometry of Complexes: When this compound acts as a ligand in metal complexes, ESI-MS can be used to determine the stoichiometry of the complex by identifying the m/z value of the intact complex ion. uvic.canih.gov

Study Fragmentation Patterns: Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion and analyze the resulting daughter ions. nih.gov This provides valuable structural information and can help to confirm the identity of the compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Coordination Modes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and how they are affected by coordination to a metal center. d-nb.info

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, key vibrational modes include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are usually seen in the 1400-1600 cm⁻¹ region.

N-H bending: These vibrations occur around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy are different from those for FT-IR, meaning that some vibrations may be active in one technique but not the other. This can provide a more complete picture of the vibrational modes of a molecule.

Coordination Modes: When this compound coordinates to a metal ion, changes in the vibrational spectrum can provide insights into the coordination mode. For example, a shift in the N-H stretching frequency can indicate the involvement of the amine groups in bonding to the metal. New bands corresponding to metal-ligand vibrations may also appear in the low-frequency region of the spectrum. e-bookshelf.de

X-ray Based Techniques (e.g., powder XRD, single-crystal XRD) for Solid-State Characterization

Single-Crystal XRD: Single-crystal XRD is the gold standard for structural determination. uol.de A single crystal of the compound is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is a series of spots, the intensities and positions of which are used to solve the crystal structure. This technique provides an unambiguous determination of the molecular structure, including the conformation of the this compound ligand and the coordination geometry around a metal center in a complex. mdpi.com

Powder XRD: Powder X-ray diffraction (PXRD) is used when suitable single crystals cannot be obtained. carleton.edu A powdered sample is used, which contains a large number of small crystallites in random orientations. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). While PXRD does not typically provide the same level of detail as single-crystal XRD, it is a valuable tool for:

Phase Identification: The PXRD pattern is a unique "fingerprint" for a crystalline compound and can be used to identify it by comparison with a database of known patterns. pdx.edu

Assessing Purity: The presence of impurity phases can be detected by the appearance of extra peaks in the PXRD pattern.

Studying Polymorphism: Different crystalline forms (polymorphs) of a compound will have different PXRD patterns.

Electrochemical Techniques for Redox Behavior Analysis (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. It is particularly useful for characterizing metal complexes of this compound, where the metal ion can often exist in multiple oxidation states.

In a CV experiment, the potential of a working electrode is swept linearly with time between two set limits, and the resulting current is measured. The resulting plot of current versus potential, called a cyclic voltammogram, can provide information about:

Redox Potentials: The potentials at which oxidation and reduction events occur.

Reversibility of Redox Processes: Whether the redox process is chemically and electrochemically reversible.

Electron Transfer Kinetics: The rate at which electrons are transferred.

By analyzing the cyclic voltammogram of a this compound complex, it is possible to determine the stability of different oxidation states of the metal center and to study the effect of the ligand environment on the redox properties.

Thermal Analysis (TGA, DSC) for Decomposition and Phase Transitions

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature. microbiozindia.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a constant rate. universallab.org This technique is useful for determining:

Thermal Stability: The temperature at which the compound begins to decompose. wikipedia.org

Decomposition Pathways: The number of steps involved in the decomposition process and the mass loss associated with each step.

Composition of Complexes: By analyzing the mass loss, it may be possible to determine the stoichiometry of a complex, for example, by identifying the loss of ligands or solvent molecules.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. universallab.org DSC can be used to detect:

Phase Transitions: Such as melting, crystallization, and solid-solid phase transitions. abo.fi

Enthalpy Changes: The heat absorbed or released during a phase transition.

Glass Transitions: The temperature at which an amorphous solid transforms from a rigid state to a more rubbery state.

Together, TGA and DSC provide a comprehensive picture of the thermal behavior of this compound and its derivatives, which is important for understanding their stability and potential processing conditions. microbiozindia.comalstesting.co.th

Future Perspectives and Interdisciplinary Research Directions

Innovations in Sustainable Synthesis and Green Chemistry Approaches

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. rjpn.org For polydentate ligands like 1-phenyldiethylenetriamine, future research will likely focus on green chemistry principles to minimize waste and energy consumption.

Key areas for innovation include:

Solvent-Free and Catalyst-Free Reactions: Inspired by advancements in the synthesis of other heterocyclic and polydentate ligands, researchers are exploring one-pot, multicomponent reactions that proceed without the need for harmful organic solvents or metal catalysts. researchgate.net This approach not only reduces environmental impact but also simplifies purification processes and can lead to higher yields.

Aqueous Synthesis: The use of water as a solvent is highly desirable from a green chemistry perspective. mdpi.com Developing synthetic routes for this compound and its derivatives in aqueous environments would significantly enhance their sustainability. mdpi.commdpi.com

Energy-Efficient Methods: Traditional synthetic methods often require significant energy input for heating. acs.org Future research will likely explore energy-efficient alternatives such as microwave-assisted or ultrasound-irradiated synthesis, which can shorten reaction times and reduce energy consumption. sciensage.info

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. acs.org Future synthetic strategies for this compound will aim to improve atom economy, thereby minimizing the generation of byproducts.

Exploration of Novel Metal Centers and Ligand Architectures for Enhanced Functionality

The coordination chemistry of this compound is a fertile ground for discovering new materials and catalysts. Future research will involve exploring a wider range of metal centers and modifying the ligand's structure to tailor its properties.

Diverse Metal Complexes: While complexes with common transition metals have been studied, there is vast potential in exploring coordination with less-common metals, including lanthanides and actinides. rsc.org This could lead to materials with unique magnetic, optical, or catalytic properties. The synthesis of multinuclear complexes containing this compound could also unlock novel reactivity. acs.org

Ligand Modification: The functionalization of the phenyl ring or the amine backbone of this compound offers a powerful strategy to fine-tune the electronic and steric properties of the resulting metal complexes. acs.org Introducing electron-donating or withdrawing groups, or incorporating chiral centers, can significantly impact the reactivity and selectivity of the complexes. chemrxiv.org

Biomimetic Systems: The structural motifs present in this compound-metal complexes can mimic the active sites of metalloenzymes. researchgate.net Future work could focus on designing complexes that replicate the function of enzymes involved in oxidation, hydrolysis, or other biological transformations. researchgate.net

Advancement in Catalytic Mechanisms and Applications

Complexes of this compound have shown promise in various catalytic reactions. Future research will aim to elucidate their catalytic mechanisms and expand their applications.

Understanding Catalytic Cycles: A deeper understanding of the elementary steps involved in the catalytic cycles of this compound metal complexes is crucial for designing more efficient catalysts. rsc.org This involves identifying reactive intermediates and determining the rate-determining steps of the reactions. mtu.edu

Novel Catalytic Reactions: Beyond known applications, there is an opportunity to explore the use of these complexes in a wider range of catalytic transformations, such as C-H activation, polymerization, and asymmetric synthesis. The unique ligand environment provided by this compound could enable unprecedented reactivity.

Green Catalysis: In line with the principles of green chemistry, future catalytic applications should focus on environmentally friendly processes. cinz.nz This includes the use of non-toxic metals, mild reaction conditions, and the ability to recycle the catalyst. The development of heterogeneous catalysts based on this compound immobilized on solid supports is a promising avenue.

Synergistic Integration of Computational and Experimental Methodologies

The combination of computational modeling and experimental studies provides a powerful approach to accelerate the discovery and optimization of new materials and catalysts based on this compound.